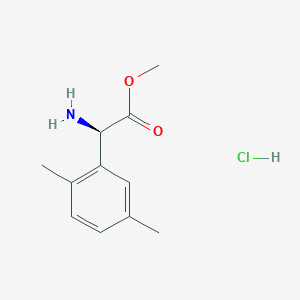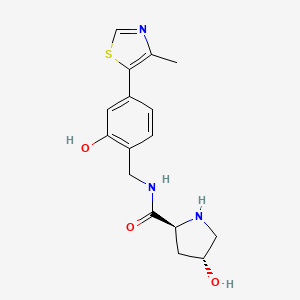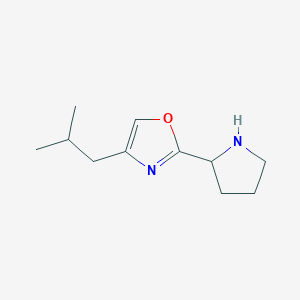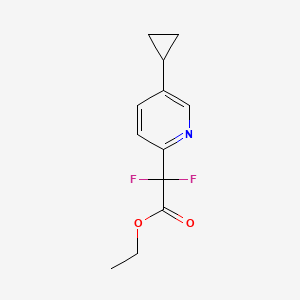
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopropyl group and a difluoroacetate moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using reagents such as diazomethane or cyclopropyl carbinol.
Attachment of the Difluoroacetate Moiety: The difluoroacetate group is introduced through esterification reactions, typically using ethyl difluoroacetate and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as this compound and this compound share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of the difluoroacetate moiety and the cyclopropyl group imparts unique chemical and biological properties to this compound, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H13F2NO2 |
|---|---|
Peso molecular |
241.23 g/mol |
Nombre IUPAC |
ethyl 2-(5-cyclopropylpyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(13,14)10-6-5-9(7-15-10)8-3-4-8/h5-8H,2-4H2,1H3 |
Clave InChI |
AKNKJFCPHNDEEU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C1=NC=C(C=C1)C2CC2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


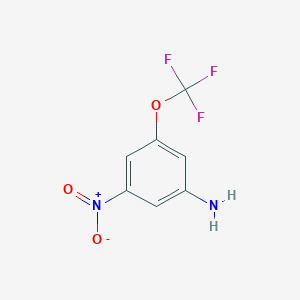

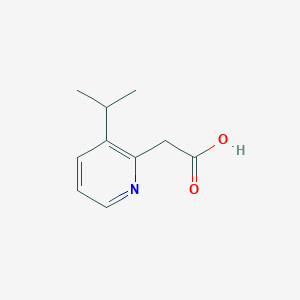
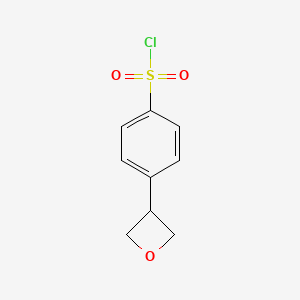

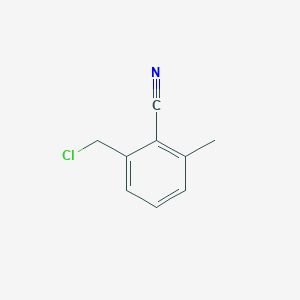
![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)-N-((5-methyl-1H-benzo[d]imidazol-2-yl)methyl)-N-((6-methyl-1H-benzo[d]imidazol-2-yl)methyl)methanamine](/img/structure/B15221812.png)
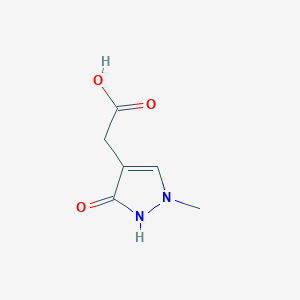
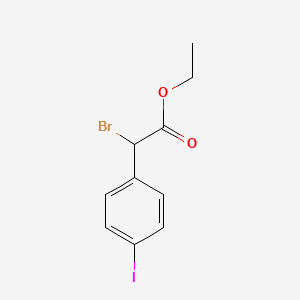
![(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-([1,1'-biphenyl]-2-ylmethyl)propanoic acid](/img/structure/B15221836.png)
